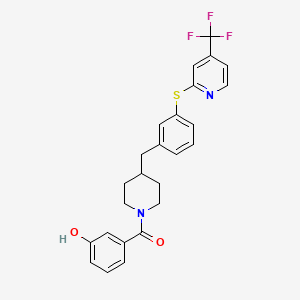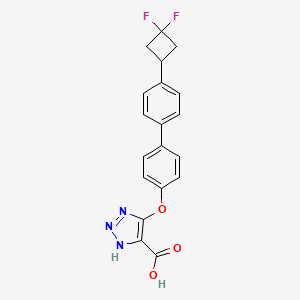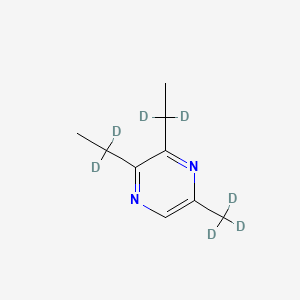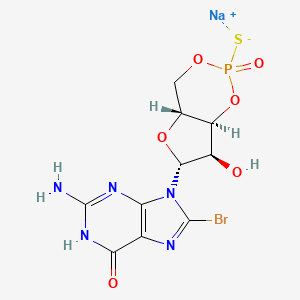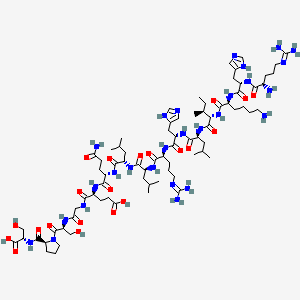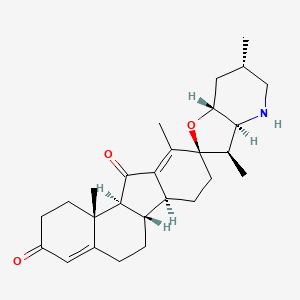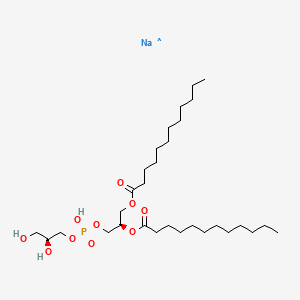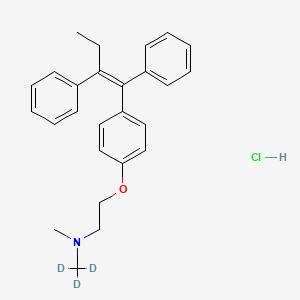
Tamoxifen-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen-d3 (hydrochloride) is a deuterated form of tamoxifen, a selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from deuterated benzene. The key steps involve:
Carbolithiation of Diphenylacetylenes: This step involves the reaction of diphenylacetylenes with alkenyllithium reagents in the presence of a palladium nanoparticle-based catalyst.
Cross-Coupling Procedure: The intermediate alkenyllithium reagents are then coupled using a palladium catalyst to form the final tamoxifen structure.
Industrial Production Methods
Industrial production of tamoxifen-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tamoxifen-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of tamoxifen-d3 (hydrochloride), which are used for further research and analysis .
Wissenschaftliche Forschungsanwendungen
Tamoxifen-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of tamoxifen.
Cancer Research: Used in studies related to breast cancer treatment and prevention, particularly in understanding the drug’s mechanism of action and resistance
Drug Development: Assists in the development of new drugs by providing insights into the behavior of tamoxifen and its derivatives in the body.
Wirkmechanismus
Tamoxifen-d3 (hydrochloride) exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes limit the availability of estrogen, thereby reducing the growth and proliferation of estrogen receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: The non-deuterated form, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Uniqueness
Tamoxifen-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed behavior of tamoxifen in biological systems .
Eigenschaften
Molekularformel |
C26H30ClNO |
|---|---|
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3; |
InChI-Schlüssel |
FTDBIGNROSSDTJ-AIAJTZNMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


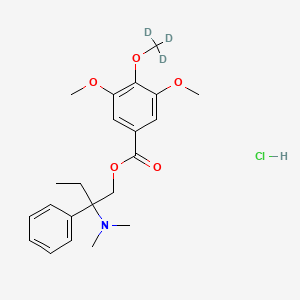
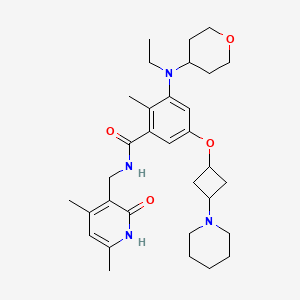
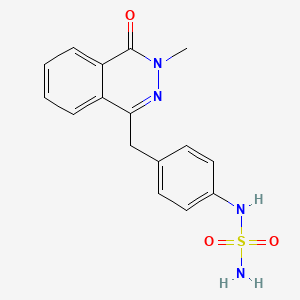
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
